molecular formula C10H8F2O3 B1323762 Ethyl 2,4-difluorobenzoylformate CAS No. 157372-95-7

Ethyl 2,4-difluorobenzoylformate

Cat. No.: B1323762
CAS No.: 157372-95-7
M. Wt: 214.16 g/mol
InChI Key: LIXARZQLEXRGQM-UHFFFAOYSA-N
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Description

Ethyl 2,4-difluorobenzoylformate is an organic compound with the molecular formula C10H8F2O3. It is a derivative of benzoylformate, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4-difluorobenzoylformate can be synthesized through several methods. One common approach involves the esterification of 2,4-difluorobenzoylformic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-difluorobenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Mechanism of Action

Ethyl 2,4-difluorobenzoylformate can be compared with other fluorinated benzoylformates, such as ethyl 3,5-difluorobenzoylformate. While both compounds share similar structural features, the position of the fluorine atoms can significantly influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-(2,4-difluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXARZQLEXRGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641287
Record name Ethyl (2,4-difluorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157372-95-7
Record name Ethyl (2,4-difluorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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